CDK/HDAC-IN-3 Exhibits a Distinct CDK Isoform Selectivity Profile Versus CDK/HDAC-IN-2
CDK/HDAC-IN-3 demonstrates a selectivity profile focused exclusively on transcriptional CDKs (CDK9, CDK12, CDK13) while showing no reported activity against cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6). In contrast, the analog CDK/HDAC-IN-2 potently inhibits CDK1 (IC₅₀ = 8.63 nM) and CDK2 (IC₅₀ = 0.30 nM) while lacking activity against CDK9, CDK12, or CDK13 [1]. This isoform selectivity distinction is critical for researchers seeking to target transcriptional regulation without perturbing cell-cycle CDKs .
| Evidence Dimension | CDK isoform inhibition profile (IC₅₀ values) |
|---|---|
| Target Compound Data | CDK9: 98.32 nM; CDK12: 98.85 nM; CDK13: 100 nM. No reported activity against CDK1, CDK2, CDK4, CDK6. |
| Comparator Or Baseline | CDK/HDAC-IN-2: CDK1 = 8.63 nM; CDK2 = 0.30 μM; CDK4/6/7 > 1000 nM. No reported activity against CDK9, CDK12, CDK13. |
| Quantified Difference | The two compounds target mutually exclusive CDK families. CDK/HDAC-IN-3 exclusively inhibits transcriptional CDKs (CDK9/12/13) while CDK/HDAC-IN-2 inhibits cell-cycle CDKs (CDK1/2) and lacks transcriptional CDK activity. |
| Conditions | Biochemical kinase inhibition assays as reported in vendor datasheets (InvivoChem and TargetMol). |
Why This Matters
Researchers investigating transcriptional addiction in AML require a tool compound that spares cell-cycle CDKs to avoid confounding G2/M arrest phenotypes associated with CDK1/2 inhibition.
- [1] TargetMol. CDK/HDAC-IN-2 (Cat No. T63664) Technical Datasheet. View Source
